molecular formula C9H5F3N2O B1392932 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde CAS No. 1261365-68-7

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Cat. No.: B1392932
CAS No.: 1261365-68-7
M. Wt: 214.14 g/mol
InChI Key: NZIOEGPYGBYZAP-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a chemical compound with the molecular formula C9H5F3N2O . It is used for research and development purposes .


Synthesis Analysis

The synthesis of this compound and similar compounds generally involves two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a pyrrole ring . The pyridine ring contains a trifluoromethyl group, and the pyrrole ring is attached to a carbaldehyde group .


Physical and Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 214.14 .

Scientific Research Applications

Synthesis of Trifluoromethyl-Substituted Pyrazolo[4,3-c]pyridines

A study demonstrated a synthesis approach for 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines using microwave-assisted treatment of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with alkynes (Palka et al., 2014). This process demonstrates the utility of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in the synthesis of complex pyrazolo[4,3-c]pyridines.

Synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Derivatives

Another research used similar compounds for the synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, highlighting the role of these compounds in creating complex heterocyclic structures (El-Nabi, 2004).

Molybdenum-Mediated Synthesis of 1H-Pyrrole-2,3-diones

A 2022 study explored the use of these compounds in molybdenum-mediated synthesis, producing 1H-pyrrole-2,3-diones, which are precursors for substituted 1H-pyrrolo[2,3-b]quinoxalines (Galenko et al., 2022).

Facile Synthesis of Novel Bis(2-S-alkylpyridines)

Research in 2018 involved the synthesis of novel bis(2-S-alkylpyridines) and bis(3-aminothieno[2,3-b]pyridines), incorporating 1,3-diarylpyrazole moiety, again utilizing similar chemical structures (Hawass et al., 2018).

Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes

A 2014 study focused on the synthesis of 5-trifluoroacetylpyrrole-2-carbaldehydes, which is closely related to this compound, showing its role in the generation of trifluoroacetyl derivatives (Petrova et al., 2014).

Safety and Hazards

This compound is classified as acutely toxic if swallowed and may cause an allergic skin reaction . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment should be worn when handling this compound .

Future Directions

The demand for trifluoromethylpyridine derivatives, including 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, has been increasing steadily over the last 30 years . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of these compounds will be discovered in the future .

Biochemical Analysis

Biochemical Properties

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The trifluoromethyl group in the compound enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can form non-covalent interactions with proteins, affecting their conformation and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, thereby modulating cellular functions .

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a reduction in its activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it can induce adverse effects, including toxicity and cellular damage. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates. These interactions can have significant implications for cellular energy metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach intracellular targets. Additionally, it can bind to proteins that facilitate its distribution within the cell, influencing its localization and accumulation. These processes are critical for determining the bioavailability and efficacy of the compound .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)7-3-14-8-5(1-2-13-8)6(7)4-15/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIOEGPYGBYZAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679127
Record name 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-68-7
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carboxaldehyde, 5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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